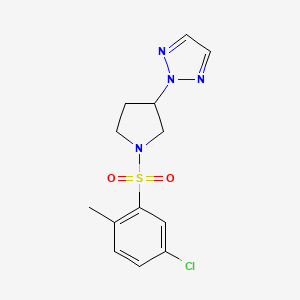

2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a valuable tool in laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

The structural framework of 1,2,3-triazoles, including derivatives similar to our compound of interest, has been investigated for its potential in synthesizing biologically active heterocycles. These compounds have shown antimicrobial activity and could be used as surface-active agents, indicating their importance in the development of new antibacterial substances (El-Sayed, 2006).

Inhibitors against Caspase-3

Research on isatin 1,2,3-triazoles, structurally related to our compound, has revealed potent inhibition against caspase-3, an enzyme involved in apoptosis. The study highlights the potential therapeutic applications of these compounds in treating diseases where controlling programmed cell death is crucial (Jiang & Hansen, 2011).

Advanced Organic Synthesis Techniques

The compound's structural relatives have been utilized in regiocontrolled synthesis processes to create polysubstituted pyrroles, showcasing advanced organic synthesis techniques that contribute to the development of new chemical entities with potential pharmaceutical applications (Miura et al., 2013).

Antitumor Activity

Derivatives of 1,2,3-triazoles have been synthesized and evaluated for their antitumor activity, demonstrating the significance of this chemical framework in developing new anticancer agents. These studies provide insight into the structure-activity relationships that could guide the design of more effective anticancer drugs (Hu et al., 2008).

Development of Antifungal and Insecticidal Agents

Research into novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, a structural analog of our compound, has led to the discovery of compounds with significant antifungal and insecticidal activities. This highlights the compound's potential application in agricultural sciences and pest management strategies (Xu et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. It is involved in a variety of cellular processes, including inflammation, cell differentiation, cell growth, and cell death .

Mode of Action

The compound acts as an inhibitor of the p38 MAP kinase . By binding to the kinase, it prevents the enzyme from carrying out its function, which disrupts the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of p38 MAP kinase affects several biochemical pathways. Most notably, it disrupts the production of proinflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1) . These cytokines play a key role in mediating the inflammatory response associated with the immunological recognition of infectious agents .

Result of Action

By inhibiting the p38 MAP kinase and disrupting the production of proinflammatory cytokines, this compound can potentially alleviate symptoms of diseases characterized by chronic inflammation, such as rheumatoid arthritis, osteoarthritis, diabetes, and inflammatory bowel disease .

Propiedades

IUPAC Name |

2-[1-(5-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O2S/c1-10-2-3-11(14)8-13(10)21(19,20)17-7-4-12(9-17)18-15-5-6-16-18/h2-3,5-6,8,12H,4,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAHILTZDCMBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2838068.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2838070.png)

![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)

![N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2838072.png)

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)

![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)

![methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2838076.png)

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isopropylacetamide](/img/structure/B2838079.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2838081.png)

![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)

![1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2838087.png)